3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
CAS No.:
Cat. No.: VC15030217
Molecular Formula: C22H24N2O5
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N2O5 |
|---|---|
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | 3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C22H24N2O5/c1-27-17-6-4-5-16(11-17)24-21(25)12-18(22(24)26)23-8-7-14-9-19(28-2)20(29-3)10-15(14)13-23/h4-6,9-11,18H,7-8,12-13H2,1-3H3 |
| Standard InChI Key | FMTHVZIRZAICHA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Introduction
The compound 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic molecule belonging to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic compounds known for their diverse biological activities, including potential therapeutic applications. This specific compound incorporates a pyrrolidine-2,5-dione backbone, which is linked to a 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety and a 3-methoxyphenyl group. The presence of these functional groups suggests potential biological activities, such as enhanced solubility and reactivity.
Synthesis and Preparation Methods
The synthesis of complex organic molecules like 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. Common synthetic routes may include:
-
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler condensation of a suitable phenethylamine with an aldehyde or ketone.
-
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a strong acid or base.
-
Attachment of the Pyrrolidine-2,5-dione Moiety: This step may involve a condensation reaction between the isoquinoline derivative and a pyrrolidine-2,5-dione precursor.
-
Introduction of the 3-Methoxyphenyl Group: This could be achieved through a coupling reaction, such as a Friedel-Crafts acylation or a Suzuki-Miyaura cross-coupling reaction.
Biological Activities and Potential Applications
Isoquinoline derivatives are known for their diverse biological activities, including potential therapeutic applications. While specific data on 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione is limited, related compounds have shown promise in areas such as:
-
Antimicrobial Activity: Isoquinoline derivatives have been studied for their antibacterial and antifungal properties .
-
Anticancer Activity: Some isoquinoline compounds exhibit antiproliferative effects against cancer cell lines .
-
Neuroprotective Effects: Isoquinolines may act as inhibitors of enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume